Unique 4-Ethylbenzenesulfonamide Pharmacophore Versus Benzamide Analogs
The target compound uniquely incorporates a 4-ethylbenzenesulfonamide moiety, whereas its closest analog N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 1005307-83-4) features a benzamide group lacking the sulfonamide and ethyl substituents [2]. This structural distinction is the key differentiator within this compound series. However, no published head-to-head biological or physicochemical comparison exists between these two compounds. The difference is therefore limited to a structural level. The sulfonamide NH in the target compound introduces an additional hydrogen-bond donor (HBD count = 1) compared to the benzamide analog, and the ethyl group increases the molecular weight from 367.4 to 431.5 g/mol [1].
| Evidence Dimension | Molecular structure and hydrogen-bond donor count |
|---|---|
| Target Compound Data | Molecular Weight: 431.5 g/mol; HBD: 1; Contains 4-ethylbenzenesulfonamide moiety |
| Comparator Or Baseline | N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 1005307-83-4): MW 367.4 g/mol; HBD: 1; Contains benzamide (not sulfonamide) |
| Quantified Difference | ΔMW = +64.1 g/mol; ΔHBD = 0 (identical count, but sulfonamide vs. amide affects acidity and geometry) |
| Conditions | Structural comparison based on PubChem records; no co-assay data available |
Why This Matters
The 4-ethylbenzenesulfonamide versus benzamide substitution represents a critical pharmacophore variation that, based on general medicinal chemistry principles, is expected to alter target binding, metabolic stability, and solubility—critical parameters for lead optimization workflows.
- [1] PubChem. Compound Summary for CID 41159371, 4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for CID 16728157, N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. National Center for Biotechnology Information (2026). View Source
